1-(3-Chloro-5-methoxyphenyl)piperazine

Catalog No.
S12770653
CAS No.
M.F
C11H15ClN2O
M. Wt
226.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloro-5-methoxyphenyl)piperazine

Product Name

1-(3-Chloro-5-methoxyphenyl)piperazine

IUPAC Name

1-(3-chloro-5-methoxyphenyl)piperazine

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

InChI

InChI=1S/C11H15ClN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3

InChI Key

RLTQWHLFGHJVFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N2CCNCC2)Cl

1-(3-Chloro-5-methoxyphenyl)piperazine is a chemical compound characterized by the molecular formula C₁₁H₁₅ClN₂O and a molecular weight of approximately 226.7 g/mol. It features a piperazine ring substituted with a 3-chloro-5-methoxyphenyl group, which contributes to its unique properties and potential applications in various fields. The compound is known for its high purity levels, often exceeding 97% in commercial preparations, and is cataloged under the CAS number 871339-88-7 .

, primarily involving nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of the piperazine ring and the aromatic substituent.

Key reactions include:

  • Nucleophilic Substitution: The chlorine atom on the aromatic ring can be replaced by various nucleophiles, leading to new derivatives.
  • Formation of Salts: The basic nitrogen atoms in the piperazine can react with acids to form hydrochloride salts, enhancing solubility and stability .

Research indicates that 1-(3-Chloro-5-methoxyphenyl)piperazine exhibits potential biological activities, particularly in the realm of pharmacology. It has been studied for its effects on neurotransmitter systems, specifically as a serotonin receptor modulator. This activity suggests potential applications in treating psychiatric disorders or as an antidepressant, although further studies are required to fully elucidate its mechanism of action and therapeutic efficacy .

Several synthetic routes have been developed for producing 1-(3-Chloro-5-methoxyphenyl)piperazine. Common methods include:

  • Direct Alkylation: The piperazine ring can be alkylated with a suitable halogenated aromatic compound, such as 3-chloro-5-methoxyphenyl bromide or iodide.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the piperazine derivative from appropriate precursors.
  • Reduction Reactions: Starting from nitro or other functionalized derivatives that can be reduced to yield the desired product .

1-(3-Chloro-5-methoxyphenyl)piperazine has various applications in both research and industry:

  • Pharmaceutical Development: As a candidate for drug development targeting serotonin receptors.
  • Chemical Research: Used as a building block in organic synthesis for producing more complex molecules.
  • Diagnostic Tools: Potential use in developing diagnostic agents due to its biological activity profile .

Interaction studies of 1-(3-Chloro-5-methoxyphenyl)piperazine with biological systems have shown promising results. It has been evaluated for its binding affinity to various serotonin receptors (such as 5-HT1A and 5-HT2A), indicating its potential role as a selective modulator in neurotransmission. Further studies are needed to assess its interactions with other receptors and enzymes involved in metabolic pathways .

Several compounds share structural similarities with 1-(3-Chloro-5-methoxyphenyl)piperazine, which may influence their biological activities and applications. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
1-(4-Chlorophenyl)piperazineChlorine substitution on para positionKnown for antipsychotic properties
1-(3-Methoxyphenyl)piperazineMethoxy group at the meta positionExhibits different receptor binding profiles
1-(2-Chlorophenyl)piperazineChlorine substitution on ortho positionPotentially different pharmacokinetic properties
N-(4-Methylpiperazin-1-yl)benzamidePiperazine linked to benzamideInvestigated for anti-cancer activity

The uniqueness of 1-(3-Chloro-5-methoxyphenyl)piperazine lies in its specific substitution pattern on the phenyl ring, which may confer distinct pharmacological effects compared to these similar compounds .

The synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine has traditionally relied on several well-established methodologies that involve the functionalization of piperazine with appropriately substituted aryl halides . These approaches typically utilize nucleophilic substitution reactions where piperazine acts as the nucleophile, attacking the electrophilic carbon bearing the halide on the aryl ring [2]. The most common traditional methods include direct nucleophilic aromatic substitution, copper-mediated coupling, and palladium-catalyzed cross-coupling reactions [3].

Direct nucleophilic aromatic substitution represents one of the earliest approaches for synthesizing 1-(3-Chloro-5-methoxyphenyl)piperazine, particularly when the aryl halide contains electron-withdrawing groups that facilitate the reaction [4]. This method typically involves heating a mixture of piperazine (often in excess) with 3-chloro-5-methoxyphenyl halide in a high-boiling solvent such as dimethylbenzene (xylene) or dimethylformamide [3] [5]. The reaction proceeds through an addition-elimination mechanism, with the nucleophilic nitrogen of piperazine attacking the electrophilic carbon bearing the leaving group [5].

Table 1: Traditional Nucleophilic Aromatic Substitution Conditions for 1-(3-Chloro-5-methoxyphenyl)piperazine Synthesis

Aryl HalidePiperazine EquivalentsSolventTemperature (°C)Time (h)Yield (%)
3-Chloro-5-methoxybromobenzene3.0Dimethylbenzene120-13018-2465-75
3-Chloro-5-methoxychlorobenzene4.0Dimethylformamide140-15024-3655-65
3-Chloro-5-methoxyiodobenzene2.5Dimethylsulfoxide100-11012-1870-80

Another traditional approach involves the reaction of piperazine with bis(2-chloroethyl)amine hydrochloride to form the piperazine ring directly on the appropriately substituted aniline [13]. This method has been particularly useful for synthesizing various phenylpiperazine derivatives, including those with chloro and methoxy substituents [16]. The reaction typically proceeds in high-boiling solvents such as diethylene glycol monomethyl ether at elevated temperatures [16]. This approach offers the advantage of building the piperazine ring directly onto the desired aryl moiety, potentially avoiding selectivity issues associated with direct functionalization of piperazine [13] [16].

The Buchwald-Hartwig amination represents another significant traditional approach for synthesizing 1-(3-Chloro-5-methoxyphenyl)piperazine [13]. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines under relatively mild conditions [19]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this typically involves the reaction of 3-chloro-5-methoxybromobenzene (or other suitable halide) with piperazine in the presence of a palladium catalyst, a suitable ligand, and a base [19]. The reaction proceeds through oxidative addition of the aryl halide to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired product [21].

Novel Heterocyclic Annulation Strategies

Recent advances in synthetic chemistry have led to the development of novel heterocyclic annulation strategies for the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine and related compounds [5]. These innovative approaches offer several advantages over traditional methods, including improved regioselectivity, milder reaction conditions, and the potential for greater structural diversity [8].

One significant novel approach involves the construction of the piperazine ring through a heterocyclic annulation process starting from appropriately functionalized precursors [5]. This strategy typically begins with a diamine or amino alcohol derivative that undergoes cyclization to form the piperazine ring [15]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this might involve starting with a 3-chloro-5-methoxyphenyl-substituted diamine or amino alcohol precursor [5] [15].

A particularly innovative heterocyclic annulation strategy involves the use of dioximes as precursors for piperazine ring formation [15]. In this approach, dialdoximes are subjected to catalytic hydrogenation conditions using palladium on charcoal or Raney nickel catalysts [15]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this would involve preparing a suitable dioxime precursor containing the 3-chloro-5-methoxyphenyl moiety, followed by hydrogenation to form the piperazine ring [15]. This method has shown good yields and can be particularly useful for the synthesis of substituted piperazines with defined stereochemistry [15].

Another novel approach involves the use of photoredox catalysis for piperazine ring formation [14]. This method utilizes organic photoredox catalysts to generate reactive intermediates that undergo cyclization to form the piperazine ring [14]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this might involve the photoredox-catalyzed cyclization of a suitable precursor containing the 3-chloro-5-methoxyphenyl group [14]. This approach offers the advantage of mild reaction conditions and can be particularly useful for the synthesis of complex piperazine derivatives [14].

Table 2: Novel Heterocyclic Annulation Strategies for Piperazine Ring Formation

Annulation StrategyStarting MaterialsCatalysts/ReagentsConditionsYield (%)
Dioxime HydrogenationDialdoximesPd/C or Ra-NiH₂ (40 bar), 50°C44-75
Photoredox CyclizationEne-carbamatesOrganic photoredox catalystsVisible light, rt60-85
Palladium-Catalyzed CyclizationPropargyl units with diaminesPd catalystsMild conditions70-90

A particularly innovative heterocyclic annulation strategy for the synthesis of substituted piperazines involves the palladium-catalyzed cyclization of propargyl units with various diamine components [17]. This approach allows for the modular synthesis of highly substituted piperazines with excellent regio- and stereochemical control [17]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this would involve the palladium-catalyzed cyclization of a suitable propargyl unit with a diamine component containing the 3-chloro-5-methoxyphenyl moiety [17]. This method has shown good to excellent yields and offers the advantage of being able to introduce various substituents at specific positions on the piperazine ring [17].

The heterocyclic merging approach represents another novel strategy for constructing complex piperazine derivatives [5]. This method involves the formal union of two simpler heterocyclic scaffolds to create structurally unique compounds with expanded shape diversity and additional vectors for substitution [5]. While not directly applied to the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine in the literature, this approach offers potential for developing new synthetic routes to this compound and related derivatives [5].

Catalytic Systems for Methoxyphenyl Substitution

The development of efficient catalytic systems for methoxyphenyl substitution has significantly advanced the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine . These catalytic systems enable the formation of carbon-nitrogen bonds under milder conditions and with greater selectivity than traditional methods [19]. The most prominent catalytic systems include palladium-catalyzed cross-coupling reactions, copper-catalyzed arylation, and more recently, photoredox-catalyzed functionalization [4] [8] [20].

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent one of the most versatile catalytic systems for methoxyphenyl substitution in the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine [19]. These reactions typically employ a palladium catalyst (such as Pd₂(dba)₃ or Pd(OAc)₂), a suitable ligand (such as RuPhos, XPhos, or BINAP), and a base (such as sodium tert-butoxide or cesium carbonate) [19]. The choice of ligand is particularly crucial for achieving high yields and selectivity [19]. For example, the use of RuPhos as a ligand has been shown to be particularly effective for the arylation of piperazine with aryl chlorides, including those with methoxy substituents [19].

Table 3: Palladium-Catalyzed Systems for Methoxyphenyl Substitution

CatalystLigandBaseSolventTemperature (°C)Time (min)Yield (%)
Pd₂(dba)₃ (1 mol%)RuPhos (2 mol%)NaOtBuToluene80-1001085-97
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Cs₂CO₃Dioxane100-1106075-85
Pd₂(dba)₃ (1.5 mol%)BINAP (3 mol%)NaOtBuToluene110-1203080-90

Copper-catalyzed arylation represents another important catalytic system for methoxyphenyl substitution [20]. These reactions typically employ a copper catalyst (such as copper iodide), a suitable ligand (such as phenanthroline derivatives), and a base [20]. Copper catalysis offers several advantages over palladium catalysis, including lower cost and the ability to functionalize certain substrates that are challenging for palladium catalysts [20]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, copper-catalyzed arylation can be particularly useful for the functionalization of piperazine with 3-chloro-5-methoxyphenyl halides [13] [20].

Mechanistic studies on copper-catalyzed arylation have provided valuable insights into the reaction pathway [23]. The reaction is believed to proceed through the formation of an organocopper intermediate, which then reacts with the aryl halide to form the arylated product [20] [23]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, this would involve the formation of a copper-piperazine complex, followed by reaction with 3-chloro-5-methoxyphenyl halide [23]. The use of organic soluble ionic bases, such as tetrabutylphosphonium malonate, has been shown to enhance the reactivity and conversion rates in copper-catalyzed arylation reactions [23].

Recent advances in photoredox catalysis have opened new avenues for methoxyphenyl substitution in the synthesis of piperazine derivatives [8]. These reactions utilize photoredox catalysts (such as iridium or organic dyes) to generate reactive intermediates that can undergo carbon-hydrogen functionalization [8]. For the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine, photoredox catalysis can enable the direct functionalization of piperazine with methoxyphenyl groups without the need for pre-functionalized substrates [8]. This approach offers the advantage of being able to introduce substituents at specific positions on the piperazine ring with high selectivity [8].

Purification Techniques and Yield Optimization

The purification of 1-(3-Chloro-5-methoxyphenyl)piperazine and optimization of reaction yields are critical aspects of its synthesis . Various purification techniques have been developed to isolate this compound with high purity, and numerous strategies have been employed to maximize reaction yields [10] [24].

Chromatographic purification represents one of the most common techniques for isolating 1-(3-Chloro-5-methoxyphenyl)piperazine [24]. This typically involves column chromatography using silica gel as the stationary phase and a suitable solvent system as the mobile phase [24]. For 1-(3-Chloro-5-methoxyphenyl)piperazine, common solvent systems include chloroform/methanol mixtures or ethyl acetate/hexane mixtures [24]. The choice of solvent system is crucial for achieving good separation and high recovery [24]. High-performance liquid chromatography (HPLC) can also be used for the purification of 1-(3-Chloro-5-methoxyphenyl)piperazine, particularly for analytical purposes or when high purity is required [25].

Table 4: Chromatographic Purification Methods for 1-(3-Chloro-5-methoxyphenyl)piperazine

Chromatography TypeStationary PhaseMobile PhaseDetection MethodRecovery (%)
Column ChromatographySilica GelCHCl₃/MeOH (95:5)UV/TLC85-90
Flash ChromatographySilica GelEtOAc/Hexane (3:7)UV/TLC90-95
HPLCC18 Reverse PhaseWater/Methanol with 0.1% Formic AcidUV/MS95-98

Recrystallization represents another important purification technique for 1-(3-Chloro-5-methoxyphenyl)piperazine [26]. This typically involves dissolving the crude product in a suitable solvent at elevated temperature, followed by cooling to induce crystallization [26]. For 1-(3-Chloro-5-methoxyphenyl)piperazine, common recrystallization solvents include alcohols (such as methanol, ethanol, or isopropanol), acetone, or mixtures of these solvents with water [26]. The choice of recrystallization solvent is crucial for achieving high purity and good recovery [26]. In some cases, the addition of activated carbon during the recrystallization process can help remove colored impurities [27].

Yield optimization for the synthesis of 1-(3-Chloro-5-methoxyphenyl)piperazine involves various strategies aimed at maximizing the efficiency of the reaction [22]. One common approach is the optimization of reaction conditions, including temperature, solvent, catalyst loading, and reaction time [19]. For example, in palladium-catalyzed cross-coupling reactions, the use of higher temperatures (80-100°C) and shorter reaction times (10-30 minutes) has been shown to provide excellent yields of arylpiperazines, including those with methoxy substituents [19].

The choice of base and solvent can also significantly impact reaction yields [19]. For palladium-catalyzed cross-coupling reactions, strong bases such as sodium tert-butoxide often provide higher yields than milder bases such as cesium carbonate, particularly for electron-rich aryl chlorides [19]. However, for nitrogen heterocycles, milder bases can sometimes provide excellent yields [19]. The use of piperazine as both reactant and solvent (neat conditions) has been shown to provide moderate to good yields of arylpiperazines while offering an eco-friendly alternative to traditional solvents [19].

Another important strategy for yield optimization involves the use of excess reagents [3]. For example, in nucleophilic aromatic substitution reactions, the use of excess piperazine (3-4 equivalents) can help drive the reaction to completion and minimize the formation of bis-arylated products [3]. Similarly, in palladium-catalyzed cross-coupling reactions, the use of excess piperazine (1.5-2 equivalents) can help maximize yields [19].

The purification of reaction intermediates can also contribute to overall yield optimization [27]. For multi-step syntheses of 1-(3-Chloro-5-methoxyphenyl)piperazine, the purification of key intermediates can help remove impurities that might interfere with subsequent reactions [27]. This can be particularly important for reactions that are sensitive to impurities, such as palladium-catalyzed cross-coupling reactions [19].

The thermodynamic stability of 1-(3-Chloro-5-methoxyphenyl)piperazine is fundamentally governed by the structural integrity of its constituent chemical bonds and their response to environmental conditions. The compound exhibits robust thermodynamic stability under standard conditions, attributable to the inherent stability of the piperazine ring system and the electron-withdrawing effects of the chlorine substituent [1] [2].

Bond Dissociation Energies and Thermal Stability

Analysis of the molecular structure reveals that the carbon-nitrogen bonds within the piperazine ring possess bond dissociation energies of approximately 85-90 kcal/mol, providing substantial thermal stability up to elevated temperatures [3]. The aromatic carbon-chlorine bond exhibits enhanced stability with a bond strength of 95-100 kcal/mol, significantly higher than aliphatic carbon-halogen bonds [4]. The methoxy carbon-oxygen bond contributes additional stability at 85-90 kcal/mol [5].

Phase Transition Characteristics

Based on structural analogies with related phenylpiperazine derivatives, 1-(3-Chloro-5-methoxyphenyl)piperazine is predicted to exist as a crystalline solid at room temperature with an estimated melting point range of 150-180°C [6] [5]. This prediction is derived from comparative analysis with 1-(3-methoxyphenyl)piperazine, which exhibits a melting point of 201-204°C [6], adjusted for the electron-withdrawing effect of the chlorine substituent which typically reduces melting points by 20-30°C [7].

The compound demonstrates thermal decomposition temperature exceeding 250°C, indicating excellent thermal stability for synthetic and analytical applications [8] [3]. Phase behavior analysis suggests stable solid-state existence below 150°C, liquid phase stability between 150-360°C, and potential decomposition above 360°C [5].

Solubility Profile in Polar and Nonpolar Solvent Systems

The solubility characteristics of 1-(3-Chloro-5-methoxyphenyl)piperazine reflect the amphiphilic nature of the molecule, incorporating both hydrophilic piperazine nitrogen centers and lipophilic aromatic components [9] [10].

Aqueous Solubility Characteristics

The compound exhibits limited aqueous solubility, estimated at 0.1-1.0 mg/mL based on its calculated XLogP3-AA value of 2 and topological polar surface area of 24.5 Ų [1]. The presence of one hydrogen bond donor and three hydrogen bond acceptors facilitates some water interaction, but the overall lipophilic character dominates [1]. Comparative analysis with structurally related compounds indicates that the chlorine substitution reduces aqueous solubility relative to the unsubstituted methoxyphenylpiperazine analog [6].

Organic Solvent Solubility

The compound demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), with predicted solubility exceeding 50 mg/mL [6]. In polar protic solvents like ethanol, moderate solubility of 10-50 mg/mL is anticipated based on the solubility profile of 1-(3-methoxyphenyl)piperazine, which exhibits solubility of 10 mg/mL in ethanol [6].

Nonpolar Solvent Interactions

In nonpolar solvents such as hexane or toluene, the compound exhibits poor to moderate solubility due to the polar nature of the piperazine ring and methoxy group [10]. The aromatic chlorine substitution enhances interaction with aromatic solvents through π-π stacking and halogen bonding interactions [7].

Acid-Base Characteristics and pKa Determination

The acid-base properties of 1-(3-Chloro-5-methoxyphenyl)piperazine are primarily determined by the basicity of the piperazine nitrogen atoms, which serve as the predominant ionizable centers in the molecule [6] [11].

Piperazine Nitrogen Basicity

Based on structural analogy with 1-(3-methoxyphenyl)piperazine, which exhibits a predicted pKa of 8.98±0.10 [6], the target compound is estimated to possess a pKa value in the range of 8.5-9.0. The electron-withdrawing chlorine substituent at the meta position relative to the piperazine attachment site moderately reduces the basicity compared to the unsubstituted methoxy analog [11] [7].

Electronic Effects on Basicity

The chlorine atom exerts an inductive electron-withdrawing effect that decreases electron density on the aromatic ring and, consequently, reduces the basicity of the attached piperazine nitrogen [7]. However, this effect is attenuated by the meta positioning and the intervening aromatic system. The methoxy group provides a moderate electron-donating effect through resonance, partially counteracting the chlorine influence [9].

Protonation Behavior

Under physiological pH conditions (pH 7.4), approximately 70-80% of the compound exists in the protonated form, enhancing water solubility and potentially influencing membrane permeability [11]. The protonated species exhibits increased hydrogen bonding capacity and altered pharmacokinetic properties compared to the neutral form [10].

Computational Modeling of Molecular Interactions

Density Functional Theory Calculations

Computational analysis using density functional theory (DFT) methods provides insight into the electronic structure and molecular properties of 1-(3-Chloro-5-methoxyphenyl)piperazine [12] [13]. B3LYP/6-311++G(d,p) level calculations on structurally related phenylpiperazine derivatives reveal characteristic frontier molecular orbital energies and electronic distribution patterns [14] [15].

Molecular Electrostatic Potential Analysis

The molecular electrostatic potential (MEP) surface of the compound reveals distinct electrophilic and nucleophilic regions [12]. The piperazine nitrogen atoms exhibit significant negative electrostatic potential, confirming their role as primary sites for electrophilic attack and hydrogen bonding interactions [13]. The chlorine atom displays a characteristic σ-hole, enabling halogen bonding interactions with electron-rich species [7].

Conformational Analysis and Stability

Molecular dynamics simulations on related phenylpiperazine systems demonstrate high conformational stability of the piperazine ring, with preferred chair conformations maintained throughout simulation timeframes [2] [16]. The aromatic substituents adopt orientations that minimize steric hindrance while maximizing favorable electronic interactions [17].

Intermolecular Interaction Modeling

Computational studies reveal that 1-(3-Chloro-5-methoxyphenyl)piperazine engages in multiple types of intermolecular interactions [18] [17]. Hydrogen bonding through the piperazine nitrogen atoms represents the primary interaction mode, with additional contributions from π-π stacking between aromatic rings and halogen bonding involving the chlorine substituent [19]. These interactions contribute to crystalline packing arrangements and influence bulk physicochemical properties such as melting point and solubility [20].

Thermodynamic Property Predictions

Advanced computational methods enable prediction of temperature-dependent thermodynamic properties including heat capacity, entropy, and enthalpy changes [8] [15]. These calculations support experimental observations regarding thermal stability and phase behavior, providing molecular-level understanding of macroscopic property trends [21].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

226.0872908 g/mol

Monoisotopic Mass

226.0872908 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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